molecular formula C12H16O3 B7969226 1-(4-Methoxy-3-propoxyphenyl)ethanone

1-(4-Methoxy-3-propoxyphenyl)ethanone

Cat. No.: B7969226
M. Wt: 208.25 g/mol
InChI Key: AANLRUWGNHVMQA-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-propoxyphenyl)ethanone is an organic compound with the molecular formula C12H16O3 It is a ketone derivative characterized by the presence of a methoxy group and a propoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3-propoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-methoxyacetophenone with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the reaction, and advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-propoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 4-Methoxy-3-propoxybenzoic acid.

    Reduction: 1-(4-Methoxy-3-propoxyphenyl)ethanol.

    Substitution: Various substituted phenyl ethanones depending on the substituent introduced.

Scientific Research Applications

1-(4-Methoxy-3-propoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-propoxyphenyl)ethanone depends on its interaction with specific molecular targets. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield products that can be measured to study enzyme activity. In medicinal chemistry, its effects are mediated through its interaction with biological receptors, potentially modulating pathways involved in pain and inflammation.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)ethanone
  • 1-(3-Methoxy-4-propoxyphenyl)ethanone
  • 1-(4-Ethoxy-3-propoxyphenyl)ethanone

Comparison: 1-(4-Methoxy-3-propoxyphenyl)ethanone is unique due to the specific positioning of the methoxy and propoxy groups on the phenyl ring. This structural arrangement can influence its reactivity and interaction with other molecules. Compared to 1-(4-Methoxyphenyl)ethanone, the additional propoxy group in this compound may enhance its solubility in organic solvents and alter its chemical properties, making it more suitable for certain applications.

Properties

IUPAC Name

1-(4-methoxy-3-propoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-7-15-12-8-10(9(2)13)5-6-11(12)14-3/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANLRUWGNHVMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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